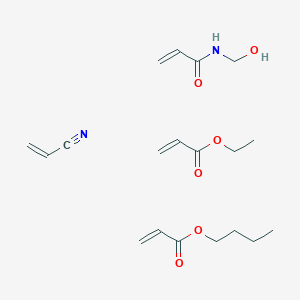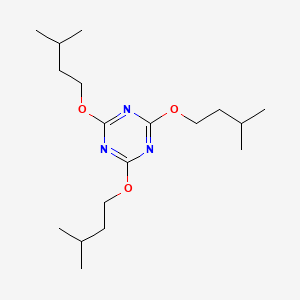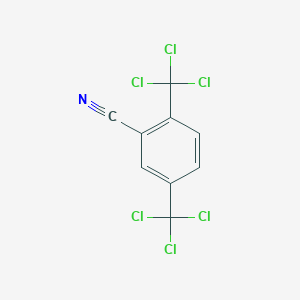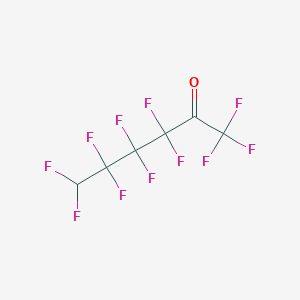
1,1,1,3,3,4,4,5,5,6,6-Undecafluorohexan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,3,3,4,4,5,5,6,6-Undecafluorohexan-2-one is a fluorinated ketone with the molecular formula C6HF11O This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,4,4,5,5,6,6-Undecafluorohexan-2-one typically involves the fluorination of hexan-2-one. One common method is the direct fluorination using elemental fluorine (F2) under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as cobalt trifluoride (CoF3), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often employs electrochemical fluorination (ECF) techniques. In ECF, the starting material is subjected to an electric current in the presence of a fluorine-containing electrolyte, resulting in the substitution of hydrogen atoms with fluorine atoms. This method is advantageous for large-scale production due to its efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1,3,3,4,4,5,5,6,6-Undecafluorohexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can yield partially fluorinated alcohols.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under mild conditions.
Major Products Formed
Oxidation: Perfluorinated carboxylic acids.
Reduction: Partially fluorinated alcohols.
Substitution: Various substituted fluorinated ketones.
Applications De Recherche Scientifique
1,1,1,3,3,4,4,5,5,6,6-Undecafluorohexan-2-one has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological processes.
Medicine: Explored for its potential as a pharmaceutical intermediate and in the development of fluorinated drugs.
Industry: Utilized in the production of specialty chemicals, surfactants, and materials with unique properties such as high thermal stability and chemical resistance.
Mécanisme D'action
The mechanism of action of 1,1,1,3,3,4,4,5,5,6,6-Undecafluorohexan-2-one involves its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its reactivity and ability to form strong bonds with other molecules. This compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,3,3,4,4,5,5,6,6-Dodecafluorohexan-2-one: Similar structure but with an additional fluorine atom.
1,1,1,3,3,4,4,5,5,6,6-Nonafluorohexan-2-one: Similar structure but with fewer fluorine atoms.
Perfluorohexan-2-one: Fully fluorinated hexan-2-one.
Uniqueness
1,1,1,3,3,4,4,5,5,6,6-Undecafluorohexan-2-one is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Compared to other similar compounds, it offers a balance between reactivity and stability, making it suitable for a wide range of applications in research and industry.
Propriétés
Numéro CAS |
42287-75-2 |
|---|---|
Formule moléculaire |
C6HF11O |
Poids moléculaire |
298.05 g/mol |
Nom IUPAC |
1,1,1,3,3,4,4,5,5,6,6-undecafluorohexan-2-one |
InChI |
InChI=1S/C6HF11O/c7-2(8)4(11,12)6(16,17)3(9,10)1(18)5(13,14)15/h2H |
Clé InChI |
XLAWJDSCCUEUPD-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(C(C(=O)C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


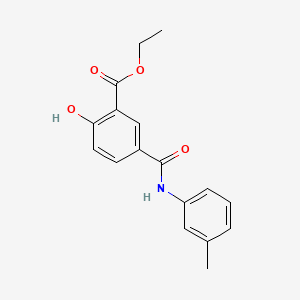
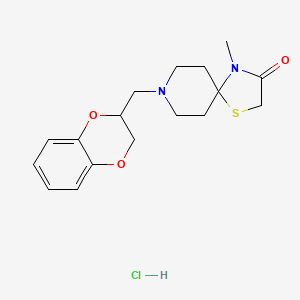
![(NE)-N-[(4,5-dibromo-1H-pyrrol-2-yl)methylidene]hydroxylamine](/img/structure/B14671730.png)

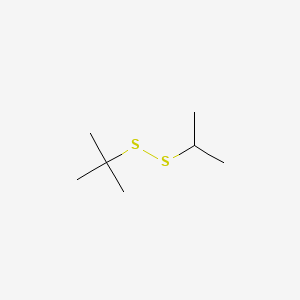
![Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, dimethyl ester](/img/structure/B14671743.png)

![Methyl [2-(naphthalen-1-yl)-6-oxocyclohex-1-en-1-yl]acetate](/img/structure/B14671755.png)
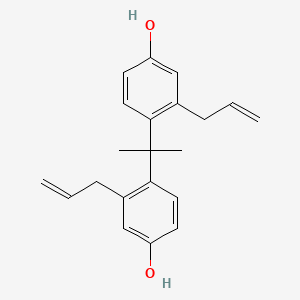
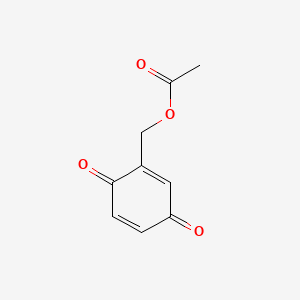
![2-Methyl-1-[tris(2-methylpropoxy)methoxy]propane](/img/structure/B14671781.png)
